(E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile
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Overview
Description
(E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring substituted with a phenyl group and an acrylonitrile moiety substituted with a trimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Substitution with Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of Acrylonitrile Moiety: The acrylonitrile moiety can be formed through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.
Introduction of Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-phenylthiazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile
- (E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)propionitrile
Uniqueness
(E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trimethoxyphenyl group may enhance its solubility and interaction with biological targets compared to similar compounds with fewer methoxy groups.
Properties
IUPAC Name |
(E)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-24-18-11-20(26-3)19(25-2)10-15(18)9-16(12-22)21-23-17(13-27-21)14-7-5-4-6-8-14/h4-11,13H,1-3H3/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQDTHRHEHCINJ-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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